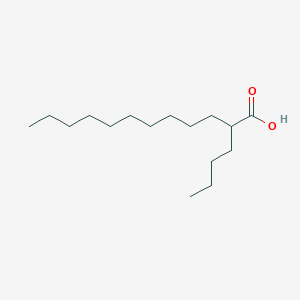

2-Butyldodecanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Butyldodecanoic acid is a useful research compound. Its molecular formula is C16H32O2 and its molecular weight is 256.42 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Horner-Wadsworth-Emmons (HWE) Reaction

-

Formation of 1,4-Unsaturated Esters :

Symmetric ketones react with triethyl phosphonoacetate under HWE reaction conditions to form α,β-unsaturated esters. This step is critical for establishing the carbon framework of the fatty acid. -

Olefin Reduction :

The resulting unsaturated ester undergoes hydrogenation or catalytic hydrogenation to saturate the double bond, yielding a branched ester intermediate. -

Alkaline Hydrolysis :

The ester group is hydrolyzed under alkaline conditions (e.g., NaOH) to generate the carboxylic acid group, completing the synthesis of 2-butyldodecanoic acid .

Key Reactions and Transformations

The reactivity of this compound centers on its carboxylic acid group and branched hydrocarbon chain.

Esterification

This compound readily undergoes esterification with alcohols (e.g., ethanol) under acidic or basic conditions, forming esters. This reaction is foundational for applications in lipid chemistry .

Amidation

The carboxylic acid group can react with amines to form amides, a reaction critical for synthesizing surfactants or bioactive molecules .

Oxidative Degradation

Under oxidative conditions (e.g., peroxides), the branched chain may undergo limited degradation, though this is less commonly studied compared to linear fatty acids .

Lipid Nanoparticles (LNPs)

Branched fatty acids like this compound are used to synthesize ionizable lipids (e.g., CL4F11_ζ-2), which enhance liver-targeted delivery of RNA nanoparticles (RNPs). These lipids exhibit superior hepatic uptake compared to linear counterparts like DLin-MC3-DMA .

Drug Delivery Optimization

The branched structure improves lipid nanoparticle stability and reduces particle size, enabling efficient intracellular delivery of therapeutic agents such as CRISPR-Cas9 systems .

Propiedades

Fórmula molecular |

C16H32O2 |

|---|---|

Peso molecular |

256.42 g/mol |

Nombre IUPAC |

2-butyldodecanoic acid |

InChI |

InChI=1S/C16H32O2/c1-3-5-7-8-9-10-11-12-14-15(16(17)18)13-6-4-2/h15H,3-14H2,1-2H3,(H,17,18) |

Clave InChI |

NELJNBHLVVOMLC-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCC(CCCC)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.